6-(3-bromophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
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Overview
Description
6-(3-bromophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is a heterocyclic compound that belongs to the class of pyrazolopyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-bromophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals. This reaction is catalyzed by trifluoroacetic acid and results in the formation of the desired pyrazolopyridine scaffold . The reaction conditions are generally mild, and the process can be completed in a single step, making it efficient for laboratory-scale synthesis.
Industrial Production Methods
For industrial production, the synthesis can be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
6-(3-bromophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
6-(3-bromophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(3-bromophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit acetylcholinesterase activity, leading to the accumulation of acetylcholine at synapses and affecting neural transmission . Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl benzenesulfonamide
- 3,6-bis(4-bromophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-amine
Uniqueness
6-(3-bromophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is unique due to its specific substitution pattern and the presence of both bromophenyl and phenyl groups.
Properties
Molecular Formula |
C18H12BrN3O |
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Molecular Weight |
366.2 g/mol |
IUPAC Name |
6-(3-bromophenyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridin-3-one |
InChI |
InChI=1S/C18H12BrN3O/c19-13-6-4-5-12(11-13)16-10-9-15-17(20-16)21-22(18(15)23)14-7-2-1-3-8-14/h1-11H,(H,20,21) |
InChI Key |
XHRGUFPLTRJERS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(N2)N=C(C=C3)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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